N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-ethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O5/c1-2-31-16-6-4-15(5-7-16)28-21-20(25-26-28)22(30)27(12-24-21)11-19(29)23-10-14-3-8-17-18(9-14)33-13-32-17/h3-9,12H,2,10-11,13H2,1H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSDOIOSNLMVAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NCC4=CC5=C(C=C4)OCO5)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a benzo[d][1,3]dioxole moiety linked to a triazolo-pyrimidine framework. The molecular formula is , with a molecular weight of approximately 396.46 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N4O4 |
| Molecular Weight | 396.46 g/mol |
| CAS Number | 944775-76-2 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The benzo[d][1,3]dioxole unit is synthesized through the condensation of appropriate aldehydes with dioxole derivatives, followed by the attachment of the triazolo-pyrimidine segment through coupling reactions.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines:
- MCF-7 (Breast Cancer) : IC50 = 4.93 μM
- MDA-MB231 (Triple-negative Breast Cancer) : IC50 = 27.66 μM
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
The proposed mechanism involves interaction with key cellular pathways:
- Inhibition of PI3K/Akt Pathway : The compound has shown promising results in inhibiting the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells .
Case Studies
A comprehensive study evaluated the effects of this compound on various cancer cell lines. The results revealed:
- Dose-dependent Inhibition : Higher concentrations correlated with increased cytotoxicity.
- Selectivity : The compound exhibited selective toxicity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index.
Table: Summary of Biological Activity
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 | 4.93 | Apoptosis induction |
| MDA-MB231 | 27.66 | PI3K/Akt pathway inhibition |
| Normal Fibroblasts | >100 | Minimal toxicity |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The triazolopyrimidine scaffold is shared among several compounds in the literature, with variations in substituents influencing physicochemical and biological properties:
Key Observations:
- Metabolic Stability : The benzo[d][1,3]dioxol group in the target compound may reduce oxidative metabolism compared to simpler phenyl rings, as seen in catechol bioisosteres .
Physicochemical Properties
- Lipophilicity: The 4-ethoxyphenyl substituent increases logP compared to compounds with polar groups (e.g., cyano in ) but remains less lipophilic than benzyl-substituted analogues (e.g., ).
- Spectral Characterization : Similar to and , the target compound’s structure would likely be confirmed via ¹H NMR (e.g., methylenedioxy protons at δ ~5.9–6.0 ppm) and IR (C=O stretch at ~1700 cm⁻¹) .
Q & A
Q. What are the critical steps in synthesizing N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide?
The synthesis involves multi-step organic reactions:
- Step 1: Formation of the triazolopyrimidine core via cyclization of precursor amines under reflux conditions in polar aprotic solvents (e.g., DMF or THF) .
- Step 2: Introduction of the 4-ethoxyphenyl group via nucleophilic substitution or Suzuki-Miyaura coupling, requiring palladium catalysts and inert atmospheres .
- Step 3: Acetamide linkage formation between the triazolopyrimidine and benzodioxole moieties using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
Key Considerations: Temperature control (±2°C) and purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) are critical to achieve >95% purity .
Q. How is the compound characterized to confirm structural integrity?
A combination of spectroscopic and analytical methods is essential:
- NMR Spectroscopy: H and C NMR confirm regiochemistry of the triazole ring and substitution patterns .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., calculated [M+H] = 493.18) .
- X-ray Crystallography: Resolves stereochemical ambiguities in the benzodioxole and triazolopyrimidine regions .
Data Cross-Validation: Discrepancies in H NMR splitting patterns may indicate impurities; orthogonal HPLC-MS analysis is recommended .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across assays?
Contradictions often arise from assay-specific conditions or off-target effects. A systematic approach includes:
- Orthogonal Assays: Compare enzyme inhibition (e.g., kinase activity) with cell-based viability assays (e.g., MTT) to distinguish direct vs. indirect effects .
- Structure-Activity Relationship (SAR): Synthesize analogs (e.g., replacing the 4-ethoxyphenyl with halogenated aryl groups) to isolate contributions of specific substituents .
- Computational Docking: Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes and validate experimental IC discrepancies .
Q. What methodologies optimize reaction yields for large-scale synthesis?
Optimization strategies focus on:
- Solvent Screening: Test aprotic (DMF, DMSO) vs. protic (ethanol) solvents to balance reaction rate and byproduct formation .
- Catalyst Loading: Titrate Pd(PPh) (0.5–2 mol%) in coupling steps to minimize costs while maintaining >80% yield .
- Scale-Up Adjustments: Use continuous-flow reactors for exothermic steps (e.g., cyclization) to improve heat dissipation and reproducibility .
Mechanistic and Functional Studies
Q. How can the mechanism of action be elucidated for this compound?
A tiered experimental design is recommended:
- Target Identification: Perform affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS proteomics .
- Pathway Analysis: Use transcriptomics (RNA-seq) on treated cell lines to identify dysregulated pathways (e.g., apoptosis or inflammation) .
- Kinetic Studies: Measure time-dependent inhibition of purified enzymes (e.g., COX-2 or kinases) to determine and mode of inhibition (competitive vs. allosteric) .
Q. What strategies address stability issues in aqueous buffers?
Instability in aqueous media (e.g., hydrolysis of the acetamide bond) can be mitigated by:
- pH Optimization: Maintain buffers at pH 6.5–7.5 to reduce nucleophilic attack on the carbonyl group .
- Lyophilization: Store the compound as a lyophilized powder in inert atmospheres (argon) to prevent degradation .
- Prodrug Design: Introduce hydrolytically stable prodrug moieties (e.g., tert-butyl esters) that cleave in target tissues .
Addressing Advanced Methodological Challenges
Q. How to design experiments for in vivo toxicity profiling?
- Acute Toxicity: Administer escalating doses (10–100 mg/kg) in rodent models, monitoring liver/kidney biomarkers (ALT, BUN) .
- Metabolite Tracking: Use C-labeled compound with accelerator mass spectrometry (AMS) to identify toxic metabolites .
- Histopathology: Compare tissue sections (e.g., heart, liver) between treated and control groups at 24h and 7d post-dose .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
